molecular formula C9H4ClIN2O B8382809 6-Iodoquinoxaline-2-carbonyl chloride

6-Iodoquinoxaline-2-carbonyl chloride

Cat. No.: B8382809
M. Wt: 318.50 g/mol
InChI Key: IDOCAVHDFGETNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodoquinoxaline-2-carbonyl chloride is a halogenated quinoxaline derivative featuring an iodine atom at the 6-position and a reactive carbonyl chloride group at the 2-position of the heteroaromatic ring. Quinoxalines are nitrogen-containing bicyclic compounds known for their versatility in pharmaceuticals, agrochemicals, and materials science. The iodine substituent enhances electrophilicity and participation in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the carbonyl chloride group enables nucleophilic substitution, facilitating its use as a precursor for amides, esters, or heterocyclic derivatives.

Properties

Molecular Formula

C9H4ClIN2O

Molecular Weight

318.50 g/mol

IUPAC Name

6-iodoquinoxaline-2-carbonyl chloride

InChI

InChI=1S/C9H4ClIN2O/c10-9(14)8-4-12-7-3-5(11)1-2-6(7)13-8/h1-4H

InChI Key

IDOCAVHDFGETNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1I)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Quinoxaline Derivatives

The reactivity and applications of 6-iodoquinoxaline-2-carbonyl chloride differ significantly from analogs with other halogens (e.g., Cl, Br) or substituents. Key distinctions include:

Compound Name Molecular Weight (g/mol) Reactivity Highlights Typical Applications
6-Chloroquinoxaline-2-carbonyl chloride 214.9 High electrophilicity; SNAr reactions Pharmaceutical intermediates
6-Bromoquinoxaline-2-carbonyl chloride 259.4 Moderate leaving-group ability; cross-coupling Polymer catalysts
This compound 306.5 Superior in metal-catalyzed couplings Bioconjugation probes
  • Iodine vs. Chlorine/Bromine : The larger atomic radius and lower electronegativity of iodine enhance its utility in transition-metal-catalyzed reactions (e.g., forming C–C bonds). However, iodinated derivatives are typically less stable under light or heat compared to chloro/bromo analogs .
  • Carbonyl Chloride Reactivity : The carbonyl chloride group is more reactive toward nucleophiles (e.g., amines, alcohols) than ester or amide derivatives, enabling rapid functionalization.

Positional Isomers and Functional Group Variants

  • 2-Carbonyl vs. 3-Carbonyl Substitution: Positional isomers, such as 6-iodoquinoxaline-3-carbonyl chloride, exhibit reduced electrophilicity at the 2-position, limiting their utility in regioselective syntheses.
  • Quinoxaline-2-carboxylic Acid: Replacing the carbonyl chloride with a carboxylic acid group (-COOH) reduces reactivity but improves solubility in polar solvents.

Limitations of Provided Evidence

The references supplied ( and ) focus on anthocyanins and hexachlorocyclohexanes, which are structurally unrelated to quinoxaline derivatives. No direct data on this compound or its analogs were found in these sources . This comparison instead relies on established principles of halogenated heterocycle chemistry.

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